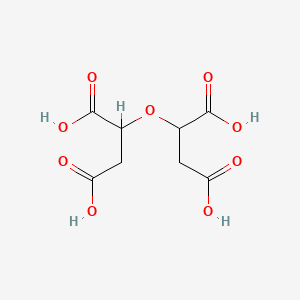

Butanedioic acid, 2,2'-oxybis-

Beschreibung

Butanedioic acid, 2,2'-oxybis-, formally identified as poly(diethylene glycol succinate), is a polyester polymer synthesized from succinic acid (butanedioic acid) and diethylene glycol (2,2'-oxybisethanol) . Its structure consists of repeating units of succinate and diethylene glycol moieties, forming a linear chain with ether and ester linkages. The compound (CAS: 26183-02-8) has the molecular formula (C₄H₆O₄·C₄H₁₀O₃)ₙ and is primarily utilized as a stationary phase in gas chromatography due to its thermal stability and polar characteristics .

Eigenschaften

CAS-Nummer |

7408-18-6 |

|---|---|

Molekularformel |

C8H10O9 |

Molekulargewicht |

250.16 g/mol |

IUPAC-Name |

2-(1,2-dicarboxyethoxy)butanedioic acid |

InChI |

InChI=1S/C8H10O9/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |

InChI-Schlüssel |

CFPOJWPDQWJEMO-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Butandisäure, 2,2’-Oxybis- kann durch Oxidation von Bernsteinsäure unter bestimmten Bedingungen synthetisiert werden. Der Prozess erfordert spezielle experimentelle Bedingungen und Katalysatoren .

Industrielle Produktionsmethoden: Eine industrielle Methode beinhaltet die mikrobielle Fermentation zur Herstellung von Natriumsuccinat, das dann zu Butandisäure verarbeitet wird. Diese Methode umfasst Schritte wie pH-Einstellung, Fest-Flüssig-Trennung, Entfärbung und Kristallisation, um eine hohe Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: Butandisäure, 2,2’-Oxybis- kann Oxidationsreaktionen eingehen, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Diese Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitutionsreagenzien: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung stärker oxidierter Carbonsäuren führen, während Reduktion Alkohole oder andere reduzierte Formen ergeben kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Butandisäure, 2,2’-Oxybis- übt ihre Wirkungen in erster Linie durch ihre Fähigkeit aus, Metallionen zu chelatieren. Diese Chelatisierung kann verschiedene biochemische Reaktionen je nach den beteiligten Metallionen hemmen oder fördern. In Stoffwechselwegen wirkt sie als Zwischenprodukt und beteiligt sich an Reaktionen, die Energie und andere essentielle Verbindungen produzieren.

Wirkmechanismus

Butanedioic acid, 2,2’-oxybis- exerts its effects primarily through its ability to chelate metal ions. This chelation can inhibit or promote various biochemical reactions depending on the metal ions involved. In metabolic pathways, it acts as an intermediate, participating in reactions that produce energy and other essential compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally or functionally related to poly(diethylene glycol succinate). Key differences in molecular architecture, properties, and applications are highlighted.

Poly(ethylene glycol succinate)

- Structure : A polyester derived from succinic acid and ethylene glycol (simpler diol without an ether linkage).

- Key Difference : Absence of the ether group in the glycol unit reduces polarity compared to poly(diethylene glycol succinate).

- Application : Used in biodegradable plastics and drug delivery systems.

Diglycolic Acid (Acetic Acid, 2,2'-Oxybis-)

- Structure : A dicarboxylic acid with an ether linkage (C₄H₆O₅; CAS: 110-99-6) .

- Properties : Smaller molecular weight (134.09 g/mol) and higher solubility in water compared to the polymer.

- Application : Acts as a chelating agent, though its stability constants with metals (e.g., log K = 8.2 for Ca²⁺) are lower than EDTA, limiting its use in heavy metal sequestration .

2,2'-Thiodiacetic Acid

- Structure : Sulfur analog of diglycolic acid (C₄H₈O₄S) .

- Properties : The thioether group enhances affinity for soft metal ions (e.g., Ag⁺, Hg²⁺) due to sulfur’s polarizability.

- Application : Used in synthesizing metal-organic frameworks (MOFs) and corrosion inhibitors.

2,2-Bis(hydroxymethyl)butanoic Acid

- Structure : Branched carboxylic acid with two hydroxyl groups (C₆H₁₂O₄; CAS: 10097-02-6) .

- Properties : High hydrophilicity and functionality for crosslinking in polymer networks.

- Application: Monomer for hyperbranched polyesters and epoxy resins.

Diethylene Glycol (2,2'-Oxybisethanol)

- Structure : Ether-containing diol (C₄H₁₀O₃; CAS: 111-46-6) .

- Application : Precursor for polyesters, plasticizers, and humectants. Its ether linkage improves flexibility in polymer backbones.

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Stability Constants (log K) with Metal Ions

| Compound | Ca²⁺ | Mg²⁺ | Fe³⁺ | Application Context |

|---|---|---|---|---|

| Diglycolic acid | 8.2 | 5.7 | 12.1 | Moderate chelation |

| EDTA | 10.7 | 8.8 | 25.1 | High-performance chelation |

Research Findings

Chelation Efficiency : Diglycolic acid exhibits lower stability constants than EDTA, making it less effective for industrial metal sequestration but suitable for niche applications requiring moderate binding .

Polymer Flexibility : The ether linkage in poly(diethylene glycol succinate) enhances chain mobility, improving its performance as a chromatographic phase by balancing polarity and thermal stability .

Sulfur Reactivity : 2,2'-Thiodiacetic acid’s sulfur atom facilitates unique coordination geometries in MOFs, enabling selective adsorption of pollutants .

Branched Architectures: 2,2-Bis(hydroxymethyl)butanoic acid’s branching promotes hyperbranched polymer synthesis, useful in coatings and adhesives .

Biologische Aktivität

Introduction

Butanedioic acid, 2,2'-oxybis- (also known as diethyl malonate or butanedioic acid bis(2-hydroxyethyl) ester) is a compound that has garnered attention for its biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

Butanedioic acid, 2,2'-oxybis- has the molecular formula and a molecular weight of approximately 206.16 g/mol. Its structure features two butanedioic acid moieties linked via an ether bond, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₉ |

| Molecular Weight | 206.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | 40-42 °C |

Anti-inflammatory Activity

Recent studies have indicated that butanedioic acid, 2,2'-oxybis- exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: Cytokine Inhibition

In a controlled experiment using human peripheral blood mononuclear cells (PBMCs), treatment with butanedioic acid resulted in a reduction of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 100 µg/mL. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

Butanedioic acid has also shown promising antimicrobial activity against various pathogens.

Research Findings:

A comprehensive study evaluated the antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that butanedioic acid can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of butanedioic acid.

Findings:

Using the MTT assay on human cell lines, it was observed that at concentrations below 200 µg/mL, there was no significant cytotoxic effect on normal human fibroblasts. However, at higher concentrations (≥400 µg/mL), cell viability dropped significantly.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 100 | 95 |

| 200 | 90 |

| 400 | 60 |

The biological activities of butanedioic acid may be attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance.

- Inhibition of NF-kB Pathway: The compound appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Membrane Disruption: Its antimicrobial effects may stem from disrupting bacterial cell membranes, thereby increasing permeability and leading to cell lysis.

Q & A

Q. What are the recommended laboratory synthesis methods for Butanedioic acid, 2,2'-oxybis- (diglycolic acid)?

Diglycolic acid is commonly synthesized via condensation reactions. A basic approach involves reacting glycolic acid derivatives or ethylene oxide with succinic acid under controlled conditions. For example, polymerization with diethylene glycol yields poly(diethylene glycol succinate), as noted in polymer-based syntheses . Characterization of intermediates using NMR (e.g., H and C) and IR spectroscopy is critical to confirm structural integrity and purity . Researchers should document reaction parameters (temperature, solvent, catalyst) meticulously to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. What spectroscopic and chromatographic techniques are essential for characterizing diglycolic acid and its derivatives?

Key techniques include:

- NMR Spectroscopy : To identify functional groups (e.g., carboxylic protons at δ 10-12 ppm) and confirm ether linkages .

- FT-IR : Peaks near 1700 cm (C=O stretching) and 1100 cm (C-O-C ether bonds) validate the structure .

- HPLC/GC : For purity assessment, especially when used as a stationary phase in chromatography . Researchers should cross-reference data with literature and report deviations, such as unexpected melting points (e.g., 140–144°C vs. reported values) .

Q. What safety protocols are critical when handling diglycolic acid in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as per GHS guidelines .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations . Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of diglycolic acid?

Discrepancies in LogP values (e.g., missing data in some sources ) may arise from experimental vs. computational methods. Researchers should:

- Validate Experimentally : Use shake-flask or HPLC-derived LogP measurements.

- Cross-Check Computational Models : Compare outputs from software like ChemAxon or EPI Suite with empirical data .

- Assess Solvent Effects : Solubility variations (e.g., water vs. organic solvents) should be documented with temperature and pH controls .

Q. What optimization strategies improve the accuracy of stability constant determinations for diglycolic acid-metal complexes?

Acid-base potentiometric titrations are standard for stability constant calculations. Key optimizations include:

- Ionic Strength Control : Use background electrolytes (e.g., 0.1 M KCl) to minimize activity coefficient errors.

- Temperature and pH Calibration : Ensure electrode accuracy with buffer standards .

- Comparative Analysis : Benchmark against EDTA complexes to evaluate relative chelation efficiency, noting diglycolic acid’s lower denticity .

Q. How can computational modeling advance the study of diglycolic acid’s reactivity and degradation pathways?

- DFT Calculations : Predict reaction intermediates (e.g., esterification or hydrolysis products) and transition states .

- MD Simulations : Model polymer degradation under varying thermal or hydrolytic conditions .

- QSAR Studies : Correlate structural features (e.g., ether bond flexibility) with biodegradability in environmental studies .

Q. What statistical methods are appropriate for analyzing titration data in diglycolic acid research?

- Nonlinear Regression : Fit titration curves using software like HyperQuad to calculate stability constants .

- Error Propagation Analysis : Quantify uncertainties in pH measurements and ligand concentrations .

- ANOVA : Compare replicate experiments to identify systematic errors .

Methodological Best Practices

- Reproducibility : Document experimental conditions (e.g., solvent purity, catalyst ratios) in detail, following IUPAC guidelines .

- Data Contradictions : Use orthogonal techniques (e.g., NMR + XRD) to validate structural anomalies .

- Ethical Reporting : Cite primary literature and avoid over-reliance on vendor-supplied data (e.g., exclude unverified claims from non-peer-reviewed sources) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.